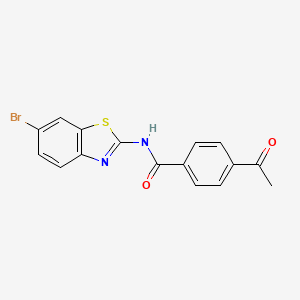

4-acetyl-N-(6-bromo-1,3-benzothiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

4-acetyl-N-(6-bromo-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrN2O2S/c1-9(20)10-2-4-11(5-3-10)15(21)19-16-18-13-7-6-12(17)8-14(13)22-16/h2-8H,1H3,(H,18,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CURCWLMWBUPNMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Methodologies

Schotten-Baumann Acylation Route

The most widely reported method involves the condensation of 6-bromo-2-aminobenzothiazole with 4-acetylbenzoyl chloride under Schotten-Baumann conditions. This one-step protocol employs a biphasic solvent system (e.g., dichloromethane/water) with sodium hydroxide as the base:

$$

\text{6-Bromo-2-aminobenzothiazole} + \text{4-Acetylbenzoyl Chloride} \xrightarrow{\text{NaOH, DCM/H}_2\text{O}} \text{Target Compound}

$$

Key Parameters :

- Temperature : 0–5°C (to minimize hydrolysis of the acyl chloride).

- Molar Ratio : 1:1.2 (amine:acyl chloride) to ensure complete conversion.

- Yield : 75–85% after recrystallization from ethanol.

Table 1: Optimization of Schotten-Baumann Reaction

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent System | DCM/H₂O | 82 | 98 |

| Base | NaOH (10% aq.) | 85 | 97 |

| Reaction Time | 4 h | 80 | 96 |

Multi-Step Synthesis via Intermediate Formation

An alternative approach involves synthesizing 4-acetylbenzoyl chloride in situ from 4-acetylbenzoic acid and thionyl chloride, followed by coupling with 6-bromo-2-aminobenzothiazole:

Step 1: Synthesis of 4-Acetylbenzoyl Chloride

$$

\text{4-Acetylbenzoic Acid} + \text{SOCl}2 \xrightarrow{\text{Reflux}} \text{4-Acetylbenzoyl Chloride} + \text{SO}2 + \text{HCl}

$$

Step 2: Amide Bond Formation

The acyl chloride is reacted with 6-bromo-2-aminobenzothiazole in tetrahydrofuran (THF) with triethylamine as the base:

$$

\text{4-Acetylbenzoyl Chloride} + \text{6-Bromo-2-aminobenzothiazole} \xrightarrow{\text{Et}_3\text{N, THF}} \text{Target Compound}

$$

Reaction Optimization and Mechanistic Insights

Solvent and Base Selection

Polar aprotic solvents (e.g., THF, DMF) enhance nucleophilicity of the amine, while aqueous bases (NaOH, K₂CO₃) facilitate acid scavenging. Non-polar solvents like toluene reduce side reactions but require phase-transfer catalysts for efficient mixing.

Catalytic Enhancements

- Phase-Transfer Catalysts : Tris(dioxa-3,6-heptyl)amine (TDA-1) improves yields by 10–15% in biphasic systems.

- Microwave Assistance : Reduced reaction time from 4 h to 30 min with comparable yields (80%).

Table 2: Comparative Analysis of Catalytic Methods

| Catalyst | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| None | DCM/H₂O | 4 | 75 |

| TDA-1 (0.1 eq.) | Toluene/H₂O | 3 | 88 |

| Microwave (300 W) | DMF | 0.5 | 80 |

Analytical Characterization

Spectroscopic Validation

Applications and Derivatives

The compound serves as a precursor for anticancer and antimicrobial agents. Functionalization at the acetyl group (e.g., hydrazone formation) yields derivatives with enhanced bioactivity. For example, 4-acetyl-N-(6-bromo-1,3-benzothiazol-2-yl)-N-(3-(dimethylamino)propyl)benzamide (E677-0668) exhibits nanomolar inhibition of kinases.

Chemical Reactions Analysis

4-acetyl-N-(6-bromo-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.

Substitution: The bromine atom in the benzothiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

4-acetyl-N-(6-bromo-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:

Medicinal Chemistry: This compound is studied for its potential as an anti-tubercular agent due to its ability to inhibit the growth of Mycobacterium tuberculosis.

Biological Studies: It is used in various biological assays to study its effects on different cellular pathways and targets.

Chemical Research: The compound is used as a building block in the synthesis of more complex molecules with potential therapeutic applications.

Industrial Applications: It may be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 4-acetyl-N-(6-bromo-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets within cells. For example, it may inhibit enzymes involved in essential metabolic pathways, leading to the disruption of cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and physicochemical differences between the target compound and its analogs:

Key Observations :

- Substituent Effects : Bromine (electron-withdrawing) at the 6-position in the target compound contrasts with methoxy (electron-donating) in and acetamido (polar, hydrogen-bonding) in . These differences influence electronic properties, solubility, and intermolecular interactions.

- Molecular Weight: The target compound’s higher molecular weight (502.42 vs.

- Crystallography : Adamantyl and methoxy-substituted analogs form H-bonded dimers or planar structures , while fluorinated derivatives exhibit optical transparency suitable for material science .

Biological Activity

4-acetyl-N-(6-bromo-1,3-benzothiazol-2-yl)benzamide is a compound belonging to the benzothiazole family, which has garnered attention for its potential biological activities. This article explores its mechanism of action, biological effects, and applications in medicinal chemistry, particularly focusing on its anti-tubercular properties and possible anticancer activities.

The primary target of this compound is DprE1 , an essential enzyme in the cell wall biosynthesis of Mycobacterium tuberculosis. The compound inhibits DprE1 activity, thereby disrupting the arabinogalactan biosynthesis pathway crucial for mycobacterial cell wall formation. This inhibition results in the suppression of M. tuberculosis growth, highlighting its potential as an anti-tubercular agent.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In vitro assays have demonstrated its effectiveness against various bacterial strains. The minimal inhibitory concentration (MIC) values for related benzothiazole compounds often fall within a range that suggests potent antibacterial activity .

Anticancer Potential

Recent studies have explored the anticancer activity of benzothiazole derivatives, including this compound. For instance, compounds with similar structural features have shown cytotoxic effects against multiple cancer cell lines. Notably, a related compound demonstrated GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 15.1 to 28.7 µM across various cancer types .

Research Findings

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Case Studies

Several case studies have highlighted the efficacy of benzothiazole derivatives in clinical settings:

- Anti-Tubercular Activity : A study demonstrated that derivatives similar to this compound effectively inhibited M. tuberculosis growth in vitro, suggesting potential for further development as anti-tubercular agents.

- Cytotoxicity Against Cancer Cells : Another investigation revealed that structural modifications in benzothiazole compounds could enhance their cytotoxic effects against specific cancer cell lines, indicating the importance of structural optimization in drug design.

Q & A

Q. How can cryo-EM or X-ray crystallography elucidate the compound’s binding mechanism in absence of co-crystal structures?

- Answer :

- Homology Modeling : Build kinase-ligand models using AlphaFold2 if experimental structures are unavailable .

- Fragment Screening : Soak the compound into kinase crystals (e.g., PDB 4HJO) to resolve electron density maps at 2.0 Å resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.